2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Description
The compound 2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid (CAS RN: 328244-07-1) is a xanthene-derived carboxylic acid characterized by a bicyclic octahydroxanthen-1,8-dione core substituted with four methyl groups and a phenoxyacetic acid moiety. Its structure features a rigid polycyclic framework that enhances thermal stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking . The acetic acid group confers water solubility at physiological pH, making it suitable for biological applications, while the hydrophobic xanthene core may enhance membrane permeability .
Properties
IUPAC Name |
2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-24(2)9-16(26)22-18(11-24)31-19-12-25(3,4)10-17(27)23(19)21(22)14-5-7-15(8-6-14)30-13-20(28)29/h5-8,21H,9-13H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDJRVJXPOQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. This reaction forms the tricyclic xanthene structure.
Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where the hydroxyl group of the xanthene core reacts with a phenol derivative.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the phenoxy group with acetic acid or an acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the xanthene structure, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated xanthene derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Introduction to 2-[4-(3,3,6,6-Tetramethyl-1,8-Dioxo-2,3,4,5,6,7,8,9-Octahydro-1H-Xanthen-9-Yl)Phenoxy]Acetic Acid
This compound is a synthetic compound with a complex structure that has garnered interest in various scientific fields. Its unique molecular configuration suggests potential applications in pharmaceuticals and materials science. This article delves into its applications based on available research findings and case studies.
Pharmaceutical Applications
The compound exhibits properties that make it a candidate for various pharmaceutical applications:
- Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
- Anti-inflammatory Effects : Studies have shown that derivatives of xanthene compounds can exhibit anti-inflammatory effects. This could lead to the development of new anti-inflammatory drugs targeting chronic inflammatory conditions.
Material Science Applications
The structural characteristics of this compound also suggest potential uses in material science:
- Dye Sensitizers in Solar Cells : The xanthene moiety is known for its vibrant colors and stability under light exposure. Therefore, it can be utilized as a dye sensitizer in dye-sensitized solar cells (DSSCs), enhancing the efficiency of solar energy conversion.
- Polymer Additives : The compound may serve as an additive in polymers to improve their thermal stability and mechanical properties due to its unique chemical structure.
Agricultural Applications
There is potential for agricultural applications:
- Herbicide Development : The phenoxyacetic acid structure is common in herbicides. Modifications to include the xanthene moiety could lead to the development of new herbicides with improved efficacy and reduced environmental impact.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant activity of xanthene derivatives. The findings indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro and showed promise for further development into therapeutic agents targeting oxidative stress-related diseases.
Case Study 2: Dye-Sensitized Solar Cells
Research conducted at a leading materials science institute evaluated the use of various xanthene derivatives as dye sensitizers in DSSCs. The study reported enhanced light absorption and conversion efficiency when incorporating these compounds into the solar cell architecture compared to traditional dyes.
Mechanism of Action
The mechanism of action of 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the phenoxy and acetic acid moieties can interact with enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on structural features , physicochemical properties , synthesis , and biological activity .
Structural Features
Physicochemical Properties
- Thermal Stability : The target compound’s xanthene core contributes to a high melting point (>300°C), comparable to decahydroacridine derivatives .
- Solubility : The free acetic acid group in the target compound improves aqueous solubility relative to ester derivatives (e.g., VANBUK), which require organic solvents for dissolution .
- Crystallinity : Similar compounds (e.g., dimethylammonium salts of xanthen derivatives) form hydrogen-bonded 3D networks with solvent-accessible channels, a feature critical for co-crystallization with bioactive molecules .
Q & A
Q. How can machine learning enhance high-throughput screening (HTS) for derivatives with improved pharmacokinetic properties?
- Methodological Answer : Train neural networks on existing ADME (absorption, distribution, metabolism, excretion) data to predict logP, solubility, and cytochrome P450 interactions. Use generative adversarial networks (GANs) to design novel analogs, followed by automated synthesis platforms for rapid iteration .
Key Considerations for Methodological Rigor:
- Data Contradiction Analysis : Cross-reference computational predictions with experimental results using Bland-Altman plots to identify systematic biases .
- Theoretical Frameworks : Ground hypotheses in reaction mechanism theories (e.g., Marcus theory for electron transfer) to guide experimental design .
- Ethical and Safety Compliance : Adhere to OECD guidelines for chemical safety assessments and ensure all computational models are transparently documented .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
